molecular formula C210H297N57O56S6 B1151263 H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH

Cat. No.: B1151263
M. Wt: 4708.37
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is synthesized through peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain. The specific sequence of blood depressing substance 1 is: Ala-Ala-Pro-Cys-Phe-Cys-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys-Tyr-Lys-Trp-Pro-Asn-Ile-Cys-Cys-Tyr-Pro-His . The synthesis requires careful control of reaction conditions to ensure the correct formation of disulfide bonds between cysteine residues, which are crucial for the peptide’s biological activity .

Industrial Production Methods

Industrial production of blood depressing substance 1 involves large-scale peptide synthesis using automated peptide synthesizers. These synthesizers allow for the efficient and precise assembly of the peptide chain. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and fragments of blood depressing substance 1, which are used to study its structure-activity relationships and to develop potential therapeutic agents .

Scientific Research Applications

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has a wide range of scientific research applications, including:

Mechanism of Action

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH exerts its effects by specifically inhibiting the Kv3.4 potassium channel. This inhibition prevents the enhancement of Kv3.4 activity induced by amyloid-β peptide, thereby reducing apoptotic processes in neuronal cells . The compound also modulates sodium channels, particularly Nav1.7, by enhancing their current and slowing inactivation . These actions contribute to its neuroprotective effects and its potential as a therapeutic agent .

Comparison with Similar Compounds

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is unique in its dual action as a potassium channel blocker and sodium channel modulator. Similar compounds include:

This compound stands out due to its high potency and specificity for Kv3.4 and Nav1.7 channels, making it a valuable tool for research and potential therapeutic development .

Properties

Molecular Formula

C210H297N57O56S6

Molecular Weight

4708.37

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(1R,2aS,5aS,6R,9S,11aS,12R,14aS,15S,17aS,21S,22aR,27S,33S,39S,42S,45S,48S,51S,54S,60S,63R,69S,78S,84S,87S,90S,93S,96R,99S)-2a,21-bis(4-aminobutyl)-14a,93-bis(2-amino-2-oxoethyl)-6-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-9-benzyl-17a,48-bis[(2S)-butan-2-yl]-33,54-bis(3-carbamimidamidopropyl)-39-(carboxymethyl)-60,87-bis[(1R)-1-hydroxyethyl]-15,90-bis(hydroxymethyl)-78,84,99-tris[(4-hydroxyphenyl)methyl]-5a,45-bis(1H-indol-3-ylmethyl)-42,51-bis(2-methylpropyl)-a,3a,6a,7,10,12a,13,15a,16,18a,19,20a,22,28,31,34,37,40,43,46,49,52,55,58,61,64,70,73,76,79,82,85,88,91,94,97-hexatriacontaoxo-3,4,24a,25a,28a,29a-hexathia-1a,4a,7a,8,11,13a,14,16a,17,19a,20,21a,23,29,32,35,38,41,44,47,50,53,56,59,62,65,71,74,77,80,83,86,89,92,95,98-hexatriacontazahexacyclo[61.56.7.412,96.023,27.065,69.0107,111]triacontahectane-22a-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid

InChI

InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222)/t107-,108-,109-,110-,111+,112+,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-,172-/m0/s1

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N3)C(C)CC)CC(=O)N)CC5=CNC6=CC=CC=C65)CCCCN)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)CNC(=O)C8CCCN8C2=O)CC9=CC=C(C=C9)O)CC2=CC=C(C=C2)O)C(C)O)CO)CC(=O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CNC2=CC=CC=C21)CC(C)C)CC(=O)O)CCCNC(=N)N)CCCCN)CO)CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N1CCCC1C(=O)NC(CC1=CNC=N1)C(=O)O)C(C)O)CCCNC(=N)N)CC(C)C

Synonyms

Alternative Name: Blood depressing substance 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH
Reactant of Route 2
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH
Reactant of Route 3
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH
Reactant of Route 4
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH
Reactant of Route 5
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH
Reactant of Route 6
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH

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